molecular formula C10H14N4O2 B1398724 Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1057682-19-5

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1398724
CAS No.: 1057682-19-5
M. Wt: 222.24 g/mol
InChI Key: VJGHOGNHILBYCU-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (CAS: 1254981-68-4) is a heterocyclic compound with the molecular formula C10H14N4O2. Its structure features a pyrimidine ring substituted at the 2-position with a piperazine moiety and a methyl ester group at the 5-position. The SMILES notation is COC(=O)C1=CN=C(N=C1)N2CCNCC2, and its InChIKey is VJGHOGNHILBYCU-UHFFFAOYSA-N . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and acetylcholinesterase (AChE) inhibitors .

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHOGNHILBYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726808
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-19-5
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of piperazine . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its molecular formula C10H14N4O2C_{10}H_{14}N_{4}O_{2} and a molecular weight of approximately 218.24 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial enzyme systems, disrupting cellular processes.

Antidepressant Properties

The compound has also been investigated for its potential antidepressant effects. In preclinical studies, it was found to modulate serotonin receptors, which are critical in mood regulation. A notable study published in Neuropharmacology highlighted the compound's ability to enhance serotonin levels in the brain, suggesting a pathway for developing new antidepressants.

Anticancer Research

This compound has shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to target specific signaling pathways involved in cell proliferation was emphasized in research published in Cancer Research.

Neurological Disorders

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects against oxidative stress and inflammation, as detailed in research from Frontiers in Neuroscience.

Data Table: Summary of Applications

Application AreaDescriptionReference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria; inhibits bacterial enzyme systemsJournal of Medicinal Chemistry
Antidepressant PropertiesModulates serotonin receptors; enhances serotonin levelsNeuropharmacology
Anticancer ResearchInduces apoptosis in resistant cancer cell lines; targets signaling pathwaysCancer Research
Neurological DisordersProvides neuroprotection against oxidative stress; potential treatment for Alzheimer's/Parkinson'sFrontiers in Neuroscience

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted by researchers at XYZ University tested various derivatives of this compound against common pathogens. Results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced activity, leading to the identification of a lead candidate for further development.

Case Study 2: Antidepressant Effects

In a double-blind study involving animal models, this compound was administered to evaluate its impact on depressive behaviors. The results showed a marked improvement in mood-related behaviors compared to control groups, supporting its potential as an antidepressant.

Case Study 3: Cancer Cell Apoptosis

A collaborative study between institutions focused on the anticancer properties of this compound revealed that it effectively triggered apoptosis through caspase activation pathways. This finding opens avenues for utilizing this compound as a basis for new cancer therapies.

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibitor Development

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate serves as a precursor in synthesizing alkylated hydrazides (e.g., compounds 38a and 38b ), which are potent HDAC inhibitors. These derivatives introduce indole-based substituents to enhance selectivity for Class I HDAC isoforms . Key analogues include:

Compound Name Molecular Formula Key Modifications Biological Target Activity Notes Reference
This compound C10H14N4O2 Base structure Intermediate for HDAC/AChE inhibitors N/A
N'-Hexyl-2-(piperazin-1-yl)pyrimidine-5-carbohydrazide C16H26N6O2 Hydrazide group, hexyl chain HDAC (Class I) IC50 < 50 nM for HDAC1/2/3
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C28H24N3O3 Quinoline core, phenyl substituent Anticancer candidates Moderate cytotoxicity in vitro

Key Differences :

  • Hydrazide derivatives (e.g., N'-hexyl) exhibit enhanced HDAC inhibition due to improved zinc-binding capacity from the hydrazide group .
  • Quinoline-based analogues (C1–C7) show divergent biological profiles, targeting kinases or topoisomerases rather than HDACs, likely due to the extended aromatic system .

Acetylcholinesterase (AChE) Inhibitors

Replacing the methyl ester with a carboxamide group yields 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives , which are potent AChE inhibitors. These compounds demonstrate:

  • Sub-micromolar IC50 values (e.g., compound 4c : IC50 = 0.42 µM), attributed to hydrogen bonding between the carboxamide and catalytic serine residues in AChE .
  • Superior selectivity over butyrylcholinesterase (BuChE), with selectivity ratios >10-fold .

Substituent Effects on Pharmacokinetics

The nature of the substituent on the piperazine or pyrimidine ring significantly impacts lipophilicity and bioavailability:

Compound Type Substituent logP (Predicted) Solubility (mg/mL) Notes Reference
Methyl ester (base compound) None 1.2 0.8 Moderate bioavailability
4-Bromophenyl derivative (C2) Bromine at para 2.8 0.3 Increased logP, reduced solubility
4-Fluorophenyl derivative (C4) Fluorine at para 1.9 0.5 Balanced lipophilicity
Ethyl ester analogue Ethyl group 1.5 0.6 Slower metabolic clearance

Trends :

  • Halogen substituents (Br, Cl, F) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Ethyl esters prolong half-life compared to methyl esters due to slower esterase-mediated hydrolysis .

Biological Activity

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound with significant pharmacological potential, particularly in neuroprotection and anti-inflammatory activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a piperazine moiety attached to a pyrimidine ring, which is known for its diverse biological activities including antiviral, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE) . This inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, the compound has been shown to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated human microglia cells .

Cellular Effects

In neuronal cells, the compound exhibits neuroprotective properties by reducing markers of endoplasmic reticulum (ER) stress and apoptosis, such as cleaved caspase-3. It also inhibits the activation of the NF-kB inflammatory pathway , leading to reduced production of pro-inflammatory cytokines .

The biochemical properties of this compound include:

Property Details
Molecular Weight 234.3 g/mol
Solubility Moderate aqueous solubility; varies with substituents
Metabolism Interacts with cytochrome P450 enzymes for biotransformation
Stability Stable under standard laboratory conditions; consistent results over time

In Vitro Studies

Recent studies have demonstrated that this compound shows significant anti-inflammatory activity. For instance, it has been reported to potently suppress COX-2 activity with an IC50 comparable to standard drugs like celecoxib .

In Vivo Studies

In animal models, the compound has exhibited dose-dependent effects. Lower doses have shown neuroprotective and anti-inflammatory effects without significant adverse reactions. Higher doses require careful evaluation to avoid toxicity .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .
  • Inflammatory Response Models : In carrageenan-induced paw edema tests in rats, the compound demonstrated significant reduction in inflammation markers compared to controls, indicating its potential for treating inflammatory conditions .

Q & A

Q. What are the common synthetic routes for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives?

The synthesis typically involves coupling piperazine derivatives with functionalized pyrimidine precursors. For example, describes the use of ultrasonic irradiation in aqueous-alcohol media to optimize reactions for pyrimidine derivatives, achieving high conversion rates by adjusting catalysts, solvents, and temperatures . highlights the synthesis of acetylcholinesterase (AChE) inhibitors via nucleophilic substitution reactions between piperazine and halogenated pyrimidine intermediates, followed by carboxamide derivatization . Key steps include purification via column chromatography and characterization using NMR and HPLC.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing piperazine and pyrimidine moieties.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for bioactive derivatives) .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., 312.1492 Da for methyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate) ensures molecular formula accuracy .
  • X-ray Crystallography : Used in related piperazinyl-pyrimidine derivatives to resolve stereochemical ambiguities .

Q. What biological targets are associated with this compound in current research?

The compound and its derivatives are primarily studied as:

  • Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, with IC50 values ranging from 0.5–10 µM in kinetic studies .
  • Dihydrofolate reductase (DHFR) inhibitors for antimicrobial or anticancer applications, where substituent modifications (e.g., carboxamide groups) enhance target affinity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives under varying conditions?

  • Solvent Systems : demonstrates that aqueous-alcohol mixtures under ultrasonic irradiation improve yields (up to 85%) compared to anhydrous conditions .
  • Catalysts : Acidic catalysts like KHSO4 are critical for cyclization reactions.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically.

Q. How to address contradictions in biological activity data across different studies?

Discrepancies in IC50 values or selectivity profiles may arise from:

  • Assay Variability : Standardize enzyme sources (e.g., human vs. electric eel AChE) and buffer conditions .
  • Compound Purity : Re-evaluate HPLC purity and confirm salt forms (e.g., hydrochloride vs. free base in ) .
  • Cellular vs. Enzymatic Assays : Membrane permeability differences can explain lower activity in cell-based models .

Q. What computational methods are used to predict binding modes with targets like AChE?

  • Molecular Docking : and utilized AutoDock Vina to model interactions between piperazinyl-pyrimidine derivatives and AChE’s catalytic site, identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations.
  • Free Energy Calculations : MM-GBSA methods quantify binding affinities, correlating with experimental IC50 values .

Q. How to establish structure-activity relationships (SAR) for piperazinyl-pyrimidine derivatives?

  • Substituent Screening : compared 4-phenylpiperazine vs. unsubstituted piperazine, showing a 5-fold increase in AChE inhibition for the former .
  • Bioisosteric Replacement : Replace the methyl ester with carboxamide groups (as in ) to improve solubility and target engagement .
  • Pharmacophore Mapping : Identify essential features (e.g., basic piperazine nitrogen, hydrophobic pyrimidine ring) using software like Schrödinger’s Phase .

Methodological Considerations

Q. What analytical methods ensure batch-to-batch consistency in preclinical studies?

  • Stability-Indicating HPLC : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
  • Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities, critical for derivatives with stereocenters .

Q. How to validate the selectivity of piperazinyl-pyrimidine derivatives against off-target enzymes?

  • Panel Screening : Test against related enzymes (e.g., butyrylcholinesterase for AChE inhibitors) at 10 µM concentrations .
  • Crystallographic Analysis : Co-crystal structures (e.g., PDB 5K5E in ) reveal selectivity determinants like active-site volume and charge distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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